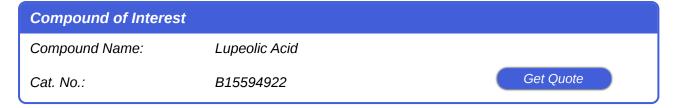


what are the physicochemical properties of lupeolic acid

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An In-depth Technical Guide on the Physicochemical Properties of Lupeolic Acid

Introduction

Lupeolic acid is a pentacyclic triterpenoid belonging to the lupeol-type triterpenes.[1] It is a naturally occurring compound found in various plants, notably in the oleogum resin of Boswellia species, commonly known as frankincense.[2][3][4][5] This document provides a comprehensive overview of the core physicochemical properties of **lupeolic acid**, intended for researchers, scientists, and professionals in the field of drug development. The guide details its chemical identity, physical characteristics, and solubility, supported by experimental methodologies and visualizations of its biological signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical descriptors for **lupeolic acid** are summarized below. These properties are critical for its handling, formulation, and application in research settings.

Table 1: Summary of Chemical and Physical Properties



Property	Value	Source
Molecular Formula	С30Н48О3	[1][2][3][6][7]
Molecular Weight	456.7 g/mol	[1][2][3][6]
IUPAC Name	(1R,3aR,5aR,5bR,7aR,8R,9S, 11aR,11bR,13aR,13bR)-9- hydroxy-3a,5a,5b,8,11a- pentamethyl-1-prop-1-en-2-yl- 1,2,3,4,5,6,7,7a,9,10,11,11b,1 2,13,13a,13b- hexadecahydrocyclopenta[a]ch rysene-8-carboxylic acid	[6]
CAS Registry Number	87355-32-6	[1][3][4][7][8]
Physical Form	Solid, Powder	[4][9]
Purity	≥97-98% (Commercially available)	[4][9]

Computed and Spectral Properties

Computational models provide valuable insights into the behavior and characteristics of molecules. The following table includes key computed descriptors and structural identifiers for **lupeolic acid**.

Table 2: Computed Descriptors and Structural Identifiers



Property	Value	Source
XLogP3 (logP)	9.1	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	3	[6]
Exact Mass	456.36034539 Da	[6]
Canonical SMILES	CC(=C) [C@@H]1CC[C@]2([C@H]1[C @H]3CC[C@@H]4[C@]5(CCINVALID-LINKC)C) (C)C(=O)O">C@@HO)C)C	[1][6]
InChI	InChl=1S/C30H48O3/c1- 18(2)19-10-13-26(3)16-17- 28(5)20(24(19)26)8-9-21- 27(4)14-12- 23(31)30(7,25(32)33)22(27)11 -15-29(21,28)6/h19- 24,31H,1,8-17H2,2-7H3, (H,32,33)/t19-,20+,21+,22+,23-,24+,26+,27+,28+,29+,30+/m0/ s1	[6]
InChIKey	NYJYXELDYSTZFI- SZTSEJDOSA-N	[6]

Solubility Profile

The solubility of **lupeolic acid** is a critical parameter for its extraction, purification, and use in biological assays. As a lipophilic triterpenoid, it exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.

Table 3: Solubility of Lupeolic Acid



Solvent	Solubility	Source
Water	Insoluble (Calculated: 1.3E-4 g/L at 25°C)	
DMSO	Soluble	
Acetone	Soluble	[4]
Chloroform	Soluble	[4]
Dichloromethane	Soluble	[4]
Ethyl Acetate	Soluble	[4]

The low aqueous solubility is a common characteristic of pentacyclic triterpenes like oleanolic acid and can limit bioavailability.[10][11] Formulation strategies, such as the creation of phospholipid complexes, have been shown to improve the lipophilic properties and dissolution of similarly structured flavonoids.[12]

Experimental Protocols Determination of Physicochemical Properties

- Solubility Determination (Shake-Flask Method): The equilibrium solubility of lupeolic acid in various solvents can be determined using the conventional shake-flask method.[13] An excess amount of the compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated in a constant temperature water bath for a sufficient period (e.g., 24-72 hours) to reach equilibrium. After equilibration, the suspension is filtered to remove undissolved solid, and the concentration of lupeolic acid in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[14]
- Melting Point and Enthalpy of Fusion (DSC): Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion. A small, weighed sample of **lupeolic** acid is placed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The temperature at which the endothermic peak occurs corresponds to the melting point.[13]



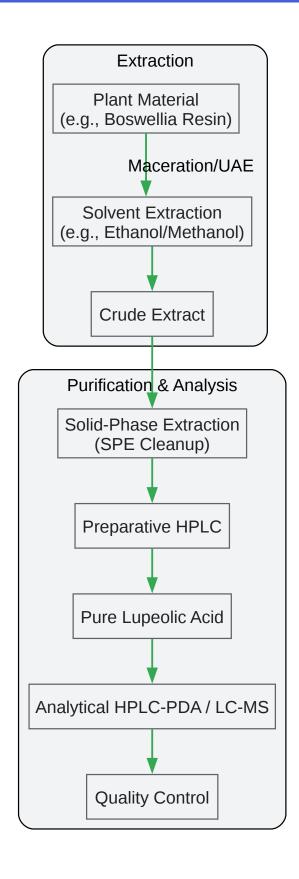
Partition Coefficient (LogP): The n-octanol/water partition coefficient, a measure of lipophilicity, can be determined experimentally. However, for highly lipophilic compounds like lupeolic acid (XLogP3 = 9.1), computational methods are often employed.[6] Experimental determination for similar compounds often involves dissolving the substance in a presaturated mixture of n-octanol and water, followed by vigorous mixing, phase separation via centrifugation, and subsequent quantification of the analyte in each phase.[15]

Extraction and Purification from Natural Sources

Lupeolic acid is a constituent of frankincense gum resins.[5] A general workflow for its extraction and purification involves solvent extraction followed by chromatographic separation.

- Extraction: An exhaustive extraction can be performed using organic solvents.[5] Techniques such as maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can be employed to enhance efficiency.[16] For related triterpenoids, initial defatting with a nonpolar solvent like hexane is common, followed by extraction of the desired compounds with a more polar solvent like ethanol or methanol.[16][17]
- Purification: The crude extract is typically subjected to chromatographic techniques for purification. Solid-phase extraction (SPE) can be used for initial cleanup and concentration.
 [18] For final purification, preparative HPLC is often the method of choice. An HPLC gradient method with photodiode array (PDA) detection has been developed for the simultaneous analysis of pentacyclic triterpenic acids, including lupeolic acid, from frankincense.[5] Identification is confirmed based on retention times and UV spectra compared to isolated standards.[5]





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General workflow for extraction and purification of **Lupeolic Acid**.

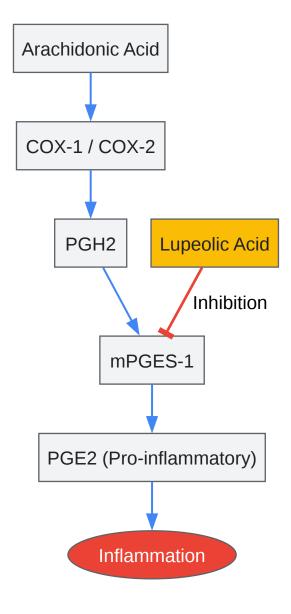


Biological Activity and Signaling Pathways

Lupeolic acid and its derivatives exhibit notable biological activities, including anti-inflammatory and anti-proliferative effects.[1][2][3]

Anti-Inflammatory Activity via mPGES-1 Inhibition

Lupeolic acid has been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[4] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2), derived from cyclooxygenase (COX) activity, into prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. By inhibiting mPGES-1, **lupeolic acid** can effectively reduce the production of PGE2, thereby exerting an anti-inflammatory effect.[4]





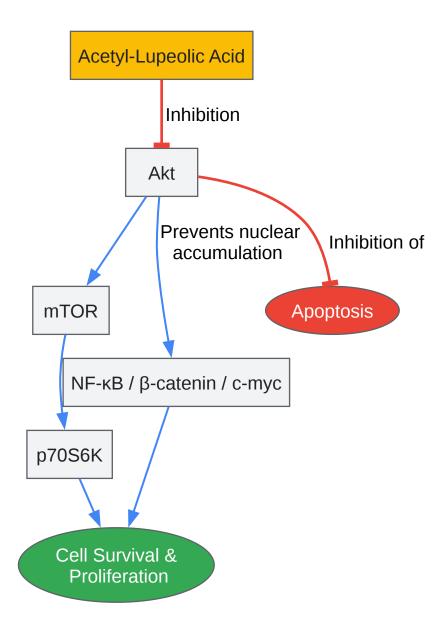
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Inhibition of the mPGES-1 pathway by **Lupeolic Acid**.

Anticancer Activity via Akt Signaling Inhibition (Acetyl-Lupeolic Acid)

While research on **lupeolic acid** itself is ongoing, its acetylated derivative, acetyl-**lupeolic acid** (ac-LA), has been shown to be a potent inhibitor of the Akt signaling pathway in chemoresistant prostate cancer cells.[19] The Akt pathway is a critical regulator of cell survival, proliferation, and growth. Ac-LA is believed to bind directly to the pleckstrin homology (PH) domain of Akt, preventing its activation.[19] This inhibition leads to a cascade of downstream effects, including the suppression of mTOR signaling, reduced nuclear accumulation of pro-survival transcription factors like NF-kB, and ultimately, the induction of apoptosis (programmed cell death).[19]





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Inhibition of the Akt signaling pathway by Acetyl-Lupeolic Acid.

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